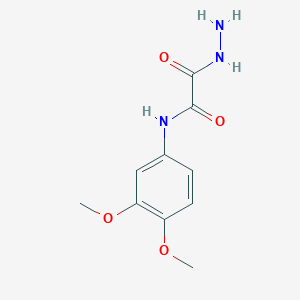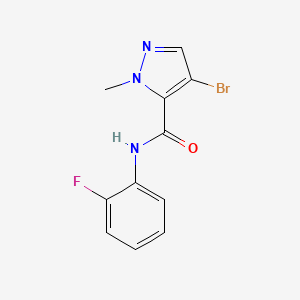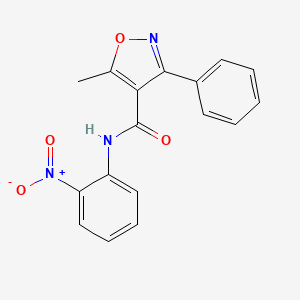![molecular formula C17H15F2N3S B10965472 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B10965472.png)
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethyl group: This is usually done via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the fluorobenzyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorobenzyl and fluorophenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the triazole ring or the fluorobenzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, or various halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or fluorobenzyl groups.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
Uniqueness
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which may contribute to its distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H15F2N3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-ethyl-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H15F2N3S/c1-2-22-16(13-6-8-14(18)9-7-13)20-21-17(22)23-11-12-4-3-5-15(19)10-12/h3-10H,2,11H2,1H3 |
InChI Key |
MZRWAWMXFCBDGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butan-2-yl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965393.png)

![1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965408.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965410.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10965423.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965426.png)
![N-(2,4-difluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965428.png)
![N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965430.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10965444.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10965450.png)
![7-(difluoromethyl)-5-(4-fluorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965451.png)


![N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965476.png)
